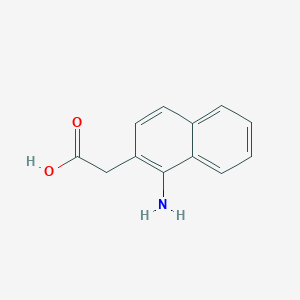
1-Aminonaphthalene-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-2-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of chemical reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products Formed:
Oxidation Products: 1-naphthoquinone and other oxidized derivatives.
Reduction Products: Tetrahydro-1-naphthylamine and other reduced forms.
Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Aminonaphthalene-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can enter cells through passive diffusion and its accumulation is controlled by efflux carriers . It can also interact with various enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties.
Naphthalene-1-acetic acid: A compound with similar structural features but different functional groups.
Uniqueness: 1-Aminonaphthalene-2-acetic acid is unique due to its specific combination of an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
858438-26-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(1-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15) |
InChI Key |
VVCLKVFNGWJTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



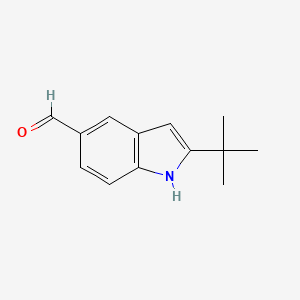
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)
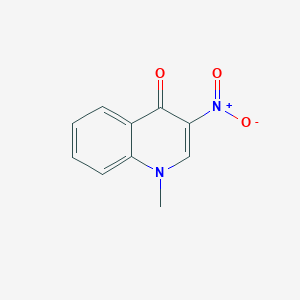

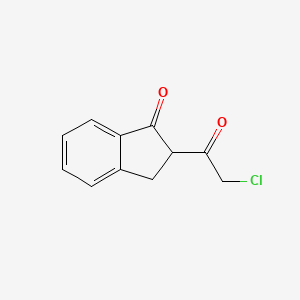
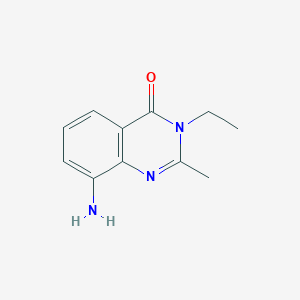

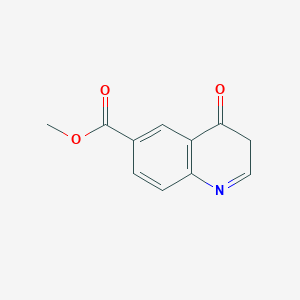
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)


